Prop-2-yn-1-yl 4-(benzyloxy)-3-bromobenzoate
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Overview
Description
Prop-2-yn-1-yl 4-(benzyloxy)-3-bromobenzoate is an organic compound that features a propargyl group attached to a benzyloxy-substituted bromobenzoate
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Prop-2-yn-1-yl 4-(benzyloxy)-3-bromobenzoate typically involves the reaction of 4-(benzyloxy)-3-bromobenzoic acid with propargyl alcohol in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an aprotic solvent such as dichloromethane at room temperature .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
Prop-2-yn-1-yl 4-(benzyloxy)-3-bromobenzoate can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation Reactions: The propargyl group can be oxidized to form different functional groups.
Reduction Reactions: The ester group can be reduced to an alcohol.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base like potassium carbonate.
Oxidation: Oxidizing agents like potassium permanganate or osmium tetroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Formation of substituted benzoates.
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Scientific Research Applications
Prop-2-yn-1-yl 4-(benzyloxy)-3-bromobenzoate has several applications in scientific research:
Organic Synthesis: Used as a building block for the synthesis of more complex molecules.
Medicinal Chemistry: Potential use in the development of pharmaceuticals due to its ability to interact with biological targets.
Materials Science: Used in the preparation of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of Prop-2-yn-1-yl 4-(benzyloxy)-3-bromobenzoate involves its interaction with various molecular targets. The propargyl group can undergo click chemistry reactions, forming covalent bonds with biological molecules. This property makes it useful in labeling and tracking biological processes .
Comparison with Similar Compounds
Similar Compounds
- 4-(2-Propyn-1-yloxy)benzoic acid
- 4-(4-(Prop-2-yn-1-yloxy)benzoyl)benzoic acid
Uniqueness
Prop-2-yn-1-yl 4-(benzyloxy)-3-bromobenzoate is unique due to the presence of both a propargyl group and a benzyloxy-substituted bromobenzoate moiety. This combination allows for a wide range of chemical reactions and applications, making it a versatile compound in various fields of research .
Properties
CAS No. |
1706453-28-2 |
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Molecular Formula |
C17H13BrO3 |
Molecular Weight |
345.2 g/mol |
IUPAC Name |
prop-2-ynyl 3-bromo-4-phenylmethoxybenzoate |
InChI |
InChI=1S/C17H13BrO3/c1-2-10-20-17(19)14-8-9-16(15(18)11-14)21-12-13-6-4-3-5-7-13/h1,3-9,11H,10,12H2 |
InChI Key |
LBYDABZNRBGQMO-UHFFFAOYSA-N |
Canonical SMILES |
C#CCOC(=O)C1=CC(=C(C=C1)OCC2=CC=CC=C2)Br |
Origin of Product |
United States |
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